PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE
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Overview
Description
PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of multiple functional groups, including bromine, methoxy, amide, carbothioyl, and chlorobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of 3-bromo-4-methoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is reacted with 5-amino-2-chlorobenzoic acid to form an amide intermediate. This intermediate undergoes further reaction with propyl isothiocyanate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propyl 5-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.
Propyl 5-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-2-methylbenzoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18BrClN2O4S |
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Molecular Weight |
485.8g/mol |
IUPAC Name |
propyl 5-[(3-bromo-4-methoxybenzoyl)carbamothioylamino]-2-chlorobenzoate |
InChI |
InChI=1S/C19H18BrClN2O4S/c1-3-8-27-18(25)13-10-12(5-6-15(13)21)22-19(28)23-17(24)11-4-7-16(26-2)14(20)9-11/h4-7,9-10H,3,8H2,1-2H3,(H2,22,23,24,28) |
InChI Key |
PDCQHOSTNXNSNJ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl |
Origin of Product |
United States |
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